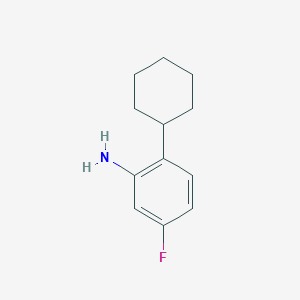2-Cyclohexyl-5-fluoroaniline
CAS No.:
Cat. No.: VC17672120
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 2-cyclohexyl-5-fluoroaniline |
| Standard InChI | InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
| Standard InChI Key | WMOZSIIYTRKDJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=C(C=C(C=C2)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-cyclohexyl-5-fluoroaniline consists of an aniline moiety () modified with two substituents: a fluorine atom at the para position (C5) and a cyclohexyl group at the ortho position (C2). The cyclohexyl group introduces steric bulk and hydrophobicity, while the fluorine atom enhances electronic effects such as electron-withdrawing character and metabolic stability .
The molecular formula indicates a degree of unsaturation of 4, consistent with one aromatic ring and one cyclohexane ring. The SMILES notation for this compound is , reflecting the connectivity of the cyclohexyl and aniline components .
Physicochemical Characteristics
Available data for 2-cyclohexyl-5-fluoroaniline are sparse, but key parameters can be inferred from structurally analogous compounds:
The absence of experimental data for melting/boiling points suggests this compound may exist as a liquid or low-melting solid under standard conditions. Its logP value, extrapolated from related fluoroanilines , indicates moderate lipophilicity, favoring membrane permeability in biological systems.
Synthesis and Structural Modification
Direct Synthesis Pathways
While no explicit synthesis protocol for 2-cyclohexyl-5-fluoroaniline is documented, convergent strategies from analogous compounds provide plausible routes:
-
Friedel-Crafts Alkylation: Reaction of 5-fluoroaniline with cyclohexyl chloride in the presence of a Lewis acid catalyst (e.g., ) could yield the target compound. This method is limited by potential over-alkylation and requires careful control of reaction stoichiometry .
-
Buchwald-Hartwig Amination: Coupling a pre-functionalized cyclohexyl-containing aryl halide (e.g., 2-bromo-5-fluorobenzene) with ammonia or an ammonia equivalent under palladium catalysis .
Post-Synthetic Functionalization
The primary amine group in 2-cyclohexyl-5-fluoroaniline offers a site for further derivatization:
-
Acylation: Treatment with acetyl chloride forms -acetyl-2-cyclohexyl-5-fluoroaniline, enhancing stability for pharmaceutical applications .
-
Diazotization: Conversion to diazonium salts enables coupling reactions for azo dye synthesis or cross-coupling with boronic acids .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. The cyclohexyl group improves pharmacokinetic properties by modulating solubility and target binding .
Material Science
Fluoroanilines are employed in polyimide production for high-temperature resins. The cyclohexyl moiety could reduce crystallinity, enhancing processability in aerospace composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume